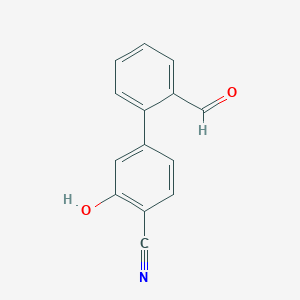

2-Cyano-5-(2-formylphenyl)phenol

Description

2-Cyano-5-(2-formylphenyl)phenol is a phenolic derivative featuring a cyano group (-CN) at the 2-position and a formyl-substituted phenyl ring at the 5-position. The formyl group (-CHO) is electron-withdrawing and highly reactive, enabling participation in condensation reactions (e.g., Schiff base formation), as demonstrated in related synthetic pathways involving di-(2-formylphenyl) isophtalate .

Properties

IUPAC Name |

4-(2-formylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-11-6-5-10(7-14(11)17)13-4-2-1-3-12(13)9-16/h1-7,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZUNSPWPHZIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594170 | |

| Record name | 2'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288067-38-9 | |

| Record name | 2'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-formylphenyl)phenol can be achieved through several methods. One common method involves the reaction of salicylamide with phosgene in the presence of a catalyst such as dioxane and a solvent like toluene . This reaction is carried out in a tubular reactor, which provides a large heat transfer surface area, facilitating the reaction at controlled temperatures.

Another method involves the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions . In this process, an anhydride is used as a dehydrating agent, and the hydrolytic-acidification reaction is carried out using a 10-30% alkaline solution at temperatures ranging from 100 to 150°C.

Industrial Production Methods

Industrial production of 2-Cyano-5-(2-formylphenyl)phenol typically involves continuous reactions using recycling systems to enhance mass transfer and reaction efficiency . This method allows for the automation of the process, reducing manual labor and increasing productivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxone.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or iodine (I2).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Cyano-5-(2-formylphenyl)phenol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-formylphenyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins, while the formyl group can form covalent bonds with amino acid residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences between 2-Cyano-5-(2-formylphenyl)phenol and its analogs in terms of substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Reactivity and Stability

- For example, di-(2-formylphenyl) isophtalate reacts with amines to form azomethine derivatives .

- Hydroxyl Group (2-Cyano-5-(4-hydroxyphenyl)phenol): The -OH group introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents but reduce stability under acidic conditions .

- Methoxy/Methyl Groups (2-Cyano-5-(2-methoxy-5-methylphenyl)phenol): Electron-donating groups like -OCH₃ and -CH₃ may stabilize the aromatic ring but reduce reactivity in condensation reactions .

Physicochemical Properties

Key Research Findings and Gaps

Synthetic Utility: The formyl group in 2-Cyano-5-(2-formylphenyl)phenol positions it as a versatile intermediate for synthesizing Schiff bases or heterocycles, akin to methods described for di-(2-formylphenyl) isophtalate .

Biological Performance: Structural analogs with cyano groups demonstrate anticancer and antimicrobial activities , but empirical data for the target compound are lacking.

Stability Challenges : Compared to fluoro- or methyl-substituted analogs, the formyl group may render the compound more susceptible to hydrolysis or oxidation, necessitating stability studies.

Biological Activity

2-Cyano-5-(2-formylphenyl)phenol is an organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of both cyano and formyl groups, allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of 2-Cyano-5-(2-formylphenyl)phenol is CHNO. The compound features a biphenyl structure with a hydroxyl (-OH) group and a cyano (-C≡N) group, which contribute to its chemical reactivity and biological activity.

The biological activity of 2-Cyano-5-(2-formylphenyl)phenol is believed to stem from its ability to modulate various biochemical pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions may lead to the inhibition or activation of specific enzymes and receptors involved in cellular processes.

Biological Activities

Research indicates that 2-Cyano-5-(2-formylphenyl)phenol exhibits several biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways.

- Enzyme Modulation : The compound has been observed to interact with enzymes related to oxidative stress and metabolic pathways, indicating its role in modulating physiological responses.

Case Studies

Several studies have explored the biological effects of 2-Cyano-5-(2-formylphenyl)phenol:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Methodology : In vitro assays were conducted using various concentrations of the compound against bacterial strains.

- Results : The compound demonstrated significant inhibition zones, indicating strong antimicrobial activity.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on breast and colon cancer cell lines.

- Results : A dose-dependent decrease in cell viability was observed, suggesting potential for further development as an anticancer agent.

-

Enzyme Interaction Study :

- Objective : To investigate the interaction with specific metabolic enzymes.

- Methodology : Enzyme assays were performed to measure inhibition rates.

- Results : The compound showed competitive inhibition patterns, indicating its potential as a lead compound for enzyme modulation.

Comparative Analysis

The following table summarizes the biological activities of 2-Cyano-5-(2-formylphenyl)phenol compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Modulation |

|---|---|---|---|

| 2-Cyano-5-(2-formylphenyl)phenol | High | Moderate | Competitive |

| 2-Cyano-4-(3-hydroxyphenyl)phenol | Moderate | Low | Non-competitive |

| 2-Cyano-5-(3-hydroxyphenyl)phenol | Low | High | Competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.